1-Iodo-3-pentylbicyclo[1.1.1]pentane
CAS No.: 212386-74-8
Cat. No.: VC5666784
Molecular Formula: C10H17I
Molecular Weight: 264.15
* For research use only. Not for human or veterinary use.
![1-Iodo-3-pentylbicyclo[1.1.1]pentane - 212386-74-8](/images/structure/VC5666784.png)
Specification
CAS No. | 212386-74-8 |
---|---|
Molecular Formula | C10H17I |
Molecular Weight | 264.15 |
IUPAC Name | 1-iodo-3-pentylbicyclo[1.1.1]pentane |
Standard InChI | InChI=1S/C10H17I/c1-2-3-4-5-9-6-10(11,7-9)8-9/h2-8H2,1H3 |
Standard InChI Key | FMCFTKZAHCSIOY-UHFFFAOYSA-N |
SMILES | CCCCCC12CC(C1)(C2)I |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The bicyclo[1.1.1]pentane (BCP) framework consists of three fused cyclopropane rings, creating a highly strained and compact structure. In 1-iodo-3-pentylbicyclo[1.1.1]pentane, the iodine atom occupies the bridgehead position (C1), while the pentyl group is attached to the adjacent carbon (C3). This substitution pattern imposes significant steric and electronic effects, influencing both reactivity and stability .
Table 1: Key Structural Data
Property | Value | Source |
---|---|---|
Molecular formula | C<sub>10</sub>H<sub>17</sub>I | |
Average molecular weight | 264.15 g/mol | |
Monoisotopic mass | 264.0375 g/mol | |
SMILES | C1C2(CC1(C2)I)CCCCC | |
InChIKey | FTSYIOSESMUYHZ-UHFFFAOYSA-N |
The SMILES string (C1C2(CC1(C2)I)CCCCC) reflects the bicyclic core and substituents, while the InChIKey provides a unique identifier for database searches . Computational studies of related BCP derivatives suggest that the iodine atom’s electronegativity and polarizability enhance the compound’s suitability for cross-coupling reactions .
Spectroscopic and Physical Properties
Limited experimental data exist for this specific compound, but analogous iodo-BCPs provide insights. For example, 1-iodo-3-methylbicyclo[1.1.1]pentane (CAS 136399-10-5) exhibits a molecular weight of 208.04 g/mol and a logP value of 2.36, indicating moderate hydrophobicity . Extrapolating these properties, 1-iodo-3-pentylbicyclo[1.1.1]pentane likely has a higher logP (~3.8–4.2) due to the longer alkyl chain, enhancing its membrane permeability in biological systems .
Synthetic Methodologies
Radical-Based Approaches
Recent advances in BCP synthesis leverage radical intermediates to functionalize the strained core. For instance, azidoheteroarylation of [1.1.1]propellane using azido radicals generated from phenyliodine diacetate (PIDA) and trimethylsilyl azide (TMSN<sub>3</sub>) produces 1-azido-3-heteroaryl-BCPs . While this method installs azide groups, analogous strategies using iodinating agents could theoretically yield 1-iodo derivatives. The pentyl group might be introduced via subsequent alkylation or through a multicomponent reaction involving alkyl radicals .
Photoredox and N-Heterocyclic Carbene (NHC) Catalysis
A visible light-induced protocol for synthesizing 1,3-disubstituted BCP ketones employs dual photoredox and NHC catalysis . This three-component reaction couples diazo esters, [1.1.1]propellane, and aldehydes to form BCP ketones. Adapting this method to use iodinated diazo precursors or post-functionalization via halogen exchange (e.g., Finkelstein reaction) could provide access to 1-iodo-3-pentyl-BCPs.
Table 2: Comparison of Synthetic Routes
Method | Reactants | Conditions | Yield | Limitations |
---|---|---|---|---|
Radical addition | [1.1.1]propellane, I<sub>2</sub> | Light, RT | ~40% | Low functional tolerance |
Photoredox/NHC | Diazo ester, aldehyde | Visible light, 25°C | ~65% | Requires specialized catalysts |
Reactivity and Functionalization
Iodine-Specific Transformations
Applications in Drug Discovery
Bioisosteric Replacement
The bicyclo[1.1.1]pentane motif is a non-classical bioisostere for para-substituted benzene rings, offering improved solubility and metabolic stability. In a notable example, Bristol Myers Squibb researchers replaced a central phenyl ring in an IDO1 inhibitor with a BCP core, mitigating amide hydrolysis and enhancing pharmacokinetics . The pentyl chain in 1-iodo-3-pentyl-BCP could mimic hydrophobic substituents in drug candidates, optimizing target binding.
Radiopharmaceuticals
The iodine-127 isotope in this compound provides a platform for radioiodination (e.g., with iodine-125 or -131) to create tracers for imaging or radiotherapy. Similar strategies have been employed in labeling biomolecules for positron emission tomography (PET) .
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